N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide
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Overview
Description
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science. This compound, in particular, features a thiophene ring, an indole moiety, and a bromophenyl group, making it a unique and potentially valuable molecule for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the condensation reaction between a thiophene derivative and an indole derivative, followed by the introduction of the bromophenyl group through a substitution reaction. The final step involves the formation of the carboxamide group.
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Step 1: Synthesis of Thiophene Derivative
Reagents: Thiophene, sulfur, α-methylene carbonyl compound, α-cyano ester
Conditions: Condensation reaction using Gewald synthesis
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Step 2: Synthesis of Indole Derivative
Reagents: Indole, bromobenzene
Conditions: Substitution reaction using a suitable catalyst
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Step 3: Coupling Reaction
Reagents: Thiophene derivative, indole derivative
Conditions: Coupling reaction using a suitable coupling agent
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Step 4: Formation of Carboxamide Group
Reagents: Coupled product, carboxylic acid derivative
Conditions: Amidation reaction using a suitable catalyst
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring and the indole moiety.
Reduction: Reduction reactions can occur at the bromophenyl group, leading to the formation of a phenyl group.
Common Reagents and Conditions
Oxidation Reagents: Potassium permanganate, hydrogen peroxide
Reduction Reagents: Sodium borohydride, lithium aluminum hydride
Substitution Reagents: Nucleophiles such as amines, thiols
Major Products
Oxidation Products: Oxidized thiophene and indole derivatives
Reduction Products: Phenyl-substituted derivatives
Substitution Products: Functionalized derivatives with various substituents
Scientific Research Applications
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Mechanism of Action
The mechanism of action of N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds with similar thiophene rings, such as suprofen and articaine.
Indole Derivatives: Compounds with indole moieties, such as tryptophan and serotonin.
Bromophenyl Derivatives: Compounds with bromophenyl groups, such as bromobenzene and bromophenol.
Uniqueness
N-(2-((2-(4-bromophenyl)-1H-indol-3-yl)thio)ethyl)thiophene-2-carboxamide is unique due to its combination of a thiophene ring, an indole moiety, and a bromophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-[2-[[2-(4-bromophenyl)-1H-indol-3-yl]sulfanyl]ethyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17BrN2OS2/c22-15-9-7-14(8-10-15)19-20(16-4-1-2-5-17(16)24-19)27-13-11-23-21(25)18-6-3-12-26-18/h1-10,12,24H,11,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUZYFYNVUNRPQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=CC=C(C=C3)Br)SCCNC(=O)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17BrN2OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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